4-Aminobutanamide

Catalog No.
S568460
CAS No.
3251-08-9
M.F
C4H10N2O
M. Wt
102.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobutanamide

CAS Number

3251-08-9

Product Name

4-Aminobutanamide

IUPAC Name

4-aminobutanamide

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

InChI

InChI=1S/C4H10N2O/c5-3-1-2-4(6)7/h1-3,5H2,(H2,6,7)

InChI Key

WCVPFJVXEXJFLB-UHFFFAOYSA-N

SMILES

C(CC(=O)N)CN

Synonyms

4-ABAD, 4-aminobutanamide

Canonical SMILES

C(CC(=O)N)CN

4-Aminobutanamide (also known as Gabamide) is a primary aliphatic amide and a direct derivative of gamma-aminobutyric acid (GABA), characterized by the replacement of the terminal carboxylic acid with a carboxamide group. This structural modification eliminates the zwitterionic nature of GABA at physiological pH, resulting in a highly basic compound with a pKa of approximately 11.2 and distinct hydrogen-bonding capabilities [1]. In industrial and research procurement, it is primarily sourced as a high-purity analytical standard for pharmaceutical impurity profiling (specifically recognized as Lenvatinib Mesilate Impurity 3), as a peripherally restricted GABA receptor agonist, and as a specialized low-molecular-mass (LMM) hygroscopic agent for biomimetic materials . Its exact mass (102.14 g/mol) and unique primary amide functionality make it an irreplaceable precursor and reference material in both metabolic engineering and synthetic chemistry workflows [2].

Substituting 4-Aminobutanamide with its free acid counterpart, GABA, or its lipophilic prodrugs (such as Progabide) fundamentally compromises assay integrity and material performance. In pharmacokinetic and receptor binding models, GABA is zwitterionic and exhibits different transport kinetics, while Progabide readily crosses the blood-brain barrier (BBB) [1]. 4-Aminobutanamide, conversely, is strictly peripherally selective, making it mandatory for isolating peripheral GABAergic responses [2]. In biomanufacturing and metabolic engineering, bacterial efflux pumps (like GABA permeases) that recognize the free acid provide no transport benefit for primary amides, meaning GABA cannot be used to model the efflux of bio-based polyamide precursors [3]. Furthermore, in regulatory QA/QC, substituting related aliphatic amines fails to meet the exact retention time and mass spectrometric requirements for validating specific API impurities .

Blood-Brain Barrier (BBB) Permeability and Peripheral Restriction

4-Aminobutanamide serves as a critical active metabolite standard for the anticonvulsant Progabide. While Progabide is highly lipophilic and designed to cross the blood-brain barrier, 4-Aminobutanamide possesses a high pKa (~11.2) and robust hydrogen-bonding capacity that strictly prevents BBB penetration [1]. In comparative pharmacokinetic models, this results in a 100% peripheral restriction for 4-Aminobutanamide, whereas Progabide achieves rapid CNS distribution [2].

Evidence DimensionBlood-Brain Barrier (BBB) Penetration
Target Compound Data0% direct BBB penetration; strictly peripheral action
Comparator Or BaselineProgabide (Rapid and comprehensive BBB penetration)
Quantified DifferenceComplete exclusion from the CNS for the target compound compared to its prodrug.
ConditionsPharmacokinetic profiling of GABAergic agents and their metabolites.

Procurement of this exact compound is essential for researchers needing to isolate peripheral GABA receptor activation without confounding CNS effects.

Chromatographic Validation for Lenvatinib Mesilate QA/QC

In the pharmaceutical manufacturing of Lenvatinib, 4-Aminobutanamide is a recognized process-related impurity (designated as Lenvatinib Mesilate Impurity 3). Accurate quantification requires a >95-98% HPLC purity standard of the exact CAS 3251-08-9 compound . Utilizing generic aliphatic amides or GABA as a proxy fails to replicate the exact mass (102.14 g/mol) and the specific chromatographic retention time required by regulatory agencies for API batch release [1].

Evidence DimensionChromatographic Retention and Exact Mass Validation
Target Compound DataExact match for Impurity 3 (m/z 102.14)
Comparator Or BaselineGABA or generic amides (Mismatched mass and retention time)
Quantified DifferenceProvides the singular, regulatory-compliant calibration point for this specific process impurity.
ConditionsHPLC/LC-MS impurity profiling in API manufacturing workflows.

QA/QC laboratories must procure this specific chemical to comply with strict regulatory guidelines for Lenvatinib batch validation.

Moisture Retention in Bio-Adhesive Formulations

4-Aminobutanamide is the predominant low-molecular-mass (LMM) organic compound in the highly adhesive sticky spirals of specific araneid spider webs (e.g., Argiope aurantia), constituting up to 8.9 mole % of the LMM fraction [1]. Compared to standard free amino acids like glycine or proline, the primary amide structure of 4-Aminobutanamide provides superior hygroscopicity, allowing the bio-glue to maintain glycoprotein lubrication and functional adhesion at lower relative humidities [2].

Evidence DimensionHygroscopicity and Adhesive Extension Energy
Target Compound DataMaintains adhesion via moisture retention at lower relative humidities
Comparator Or BaselineStandard free amino acids (Insufficient moisture retention for low-humidity adhesion)
Quantified DifferenceActs as the primary driver of moisture adsorption in specialized bio-adhesives, outperforming standard amino acid blends.
ConditionsBiomimetic hydrogel and adhesive formulation testing under varying relative humidity.

Materials scientists must select this specific amide over standard amino acids to achieve the necessary moisture-responsive tuning in synthetic bio-adhesives.

Transporter Profiling for Bio-Based Polyamide Precursors

In the metabolic engineering of Corynebacterium glutamicum for the production of bio-based monomers, differentiating between free acid and primary amide transport is critical. Studies demonstrate that while heterologous GABA permeases efficiently transport the free acid, they provide zero benefit for the export of primary amides [1]. Consequently, 4-Aminobutanamide is required as a precise substrate standard to map and optimize specific primary amide efflux channels (such as LysE variants), which cannot be modeled using GABA [2].

Evidence DimensionEfflux Transporter Substrate Specificity
Target Compound DataRequires specific primary amide transporters (e.g., LysE)
Comparator Or BaselineGABA (Transported by standard GABA permeases)
Quantified Difference0% transport efficiency by GABA permeases for the amide, necessitating distinct transporter engineering.
ConditionsSubstrate-transporter modeling and fed-batch fermentation optimization.

Bio-engineers must procure the exact amide to accurately screen and engineer cellular efflux systems for high-yield biomanufacturing.

Pharmaceutical QA/QC and Regulatory Compliance

Directly downstream of its role as Lenvatinib Mesilate Impurity 3, this compound is the required analytical standard for HPLC/LC-MS batch validation in API manufacturing, ensuring exact mass and retention time compliance .

Peripheral GABAergic Pharmacology

Because it strictly avoids BBB penetration (unlike its prodrug Progabide), it is the optimal reference compound for isolating peripheral GABA receptor activity in neuropharmacological and metabolic studies [1].

Biomimetic Adhesive Development

Leveraging its superior hygroscopicity compared to free amino acids, it is utilized as a specialized low-molecular-mass additive in the formulation of moisture-responsive hydrogels and synthetic bio-glues [2].

Metabolic Engineering of Bio-Monomers

As a primary amide, it serves as a critical analytical standard for profiling and optimizing bacterial efflux transporters (e.g., LysE) during the scale-up of bio-based polyamide precursors, a function that GABA cannot fulfill [3].

XLogP3

-1.5

Other CAS

3251-08-9

Wikipedia

Butanamide, 4-amino- (9CI)

Dates

Last modified: 08-15-2023

Explore Compound Types